molecular formula C4H3F2IN2 B1427051 1-(Difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1041205-43-9

1-(Difluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B1427051
CAS No.: 1041205-43-9
M. Wt: 243.98 g/mol
InChI Key: VMZIHPOJBPKGDR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and an iodine atom attached to a pyrazole ring

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-1H-pyrazole has found applications in several scientific research areas:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including pesticides and herbicides.

    Biological Research: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 1-(Difluoromethyl)-4-iodo-1H-pyrazole was not found, it’s important to handle similar compounds with care. For instance, one should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The field of difluoromethylation, including the synthesis of compounds like 1-(Difluoromethyl)-4-iodo-1H-pyrazole, is a rapidly advancing area of research. Future directions may include the development of more efficient synthesis methods, exploration of novel applications in pharmaceuticals and agrochemicals, and further investigation into the physical and chemical properties of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-iodo-1H-pyrazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent and an iodinating reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic difluoromethylation and iodination. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions include various substituted pyrazoles, difluoromethylated derivatives, and cross-coupled products with extended carbon chains or aromatic rings.

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-3-iodo-1H-pyrazole
  • 1-(Difluoromethyl)-4-chloro-1H-pyrazole
  • 1-(Trifluoromethyl)-4-iodo-1H-pyrazole

Comparison: 1-(Difluoromethyl)-4-iodo-1H-pyrazole is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as improved metabolic stability and enhanced binding affinity to specific targets.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2IN2/c5-4(6)9-2-3(7)1-8-9/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZIHPOJBPKGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728306
Record name 1-(Difluoromethyl)-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041205-43-9
Record name 1-(Difluoromethyl)-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(DIFLUOROMETHYL)-4-IODO-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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